4-Chloro-3-methoxy-L-phenylalanine is an amino acid derivative that features a chlorine atom and a methoxy group on the phenyl ring. This compound is a modified form of L-phenylalanine, an essential amino acid important for protein synthesis in humans. The introduction of the chloro and methoxy groups enhances its biochemical properties, making it a valuable compound in various scientific applications.
The synthesis of 4-Chloro-3-methoxy-L-phenylalanine can be traced back to methods involving the modification of L-phenylalanine through halogenation and methoxylation processes. Research indicates that derivatives of L-phenylalanine can be synthesized using biocatalytic methods, which involve enzymes such as phenylalanine ammonia lyase, to achieve selective substitutions on the aromatic ring .
4-Chloro-3-methoxy-L-phenylalanine belongs to the class of amino acids and is classified as a non-standard amino acid due to its modified structure. It is also categorized under halogenated compounds due to the presence of chlorine.
The synthesis of 4-Chloro-3-methoxy-L-phenylalanine can be achieved through several methods:
The enzymatic synthesis typically involves:
The molecular structure of 4-Chloro-3-methoxy-L-phenylalanine can be represented as follows:
The InChI key for this compound is NIGWMJHCCYYCSF-QMMMGPOBSA-N, and its SMILES representation is N[C@@H](Cc1ccc(Cl)cc1)C(O)=O. These identifiers are crucial for database searches and chemical modeling.
4-Chloro-3-methoxy-L-phenylalanine participates in various chemical reactions:
The reactivity profile is influenced by the electron-withdrawing nature of the chloro group, which enhances electrophilicity at the aromatic ring, facilitating further substitutions.
The mechanism by which 4-Chloro-3-methoxy-L-phenylalanine exerts its biological effects primarily involves its role as a substrate or inhibitor in enzymatic pathways:
Research indicates that structural modifications like chlorination can significantly alter enzyme interactions and substrate specificity, leading to varied biological outcomes .
Relevant data from spectral analysis (NMR, IR) confirm the presence of functional groups characteristic of amino acids and halogenated compounds.
4-Chloro-3-methoxy-L-phenylalanine has several applications in scientific research:
This compound exemplifies how structural modifications can enhance the functionality of traditional amino acids, paving the way for innovative applications in various fields including pharmacology and biochemistry.
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: